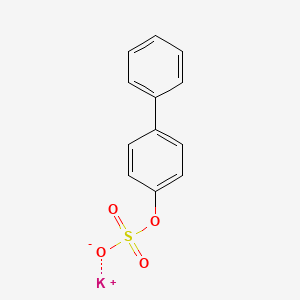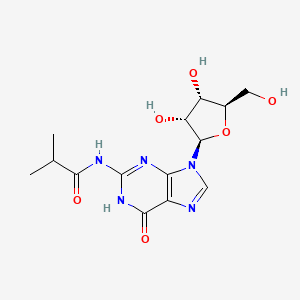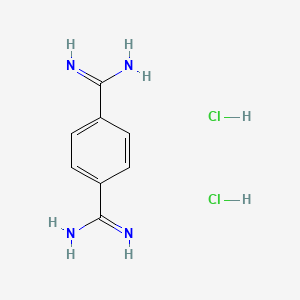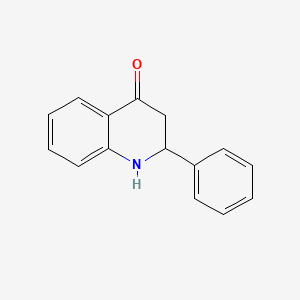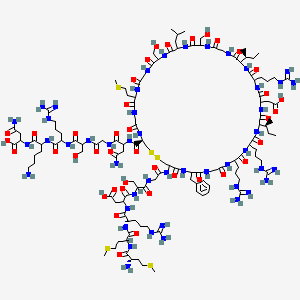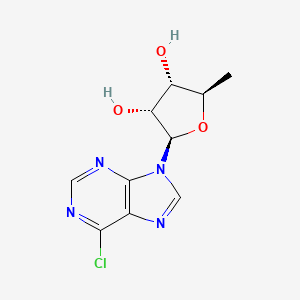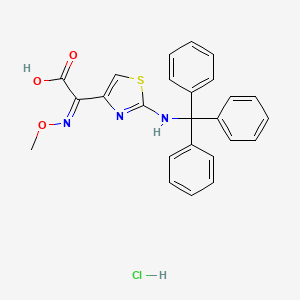
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, (Disulfide bond between Deamino-Cys1 a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, also known by its IUPAC name 6-amino-N-[1-[1-[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[2-[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide, is a complex peptide compound with a molecular formula of C46H58ClN9O8S2 and a molecular weight of 966.6 g/mol. This compound features a disulfide bond between Deamino-Cys1 and Cys6, which plays a crucial role in its structural stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves multiple steps, typically starting with the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation between Deamino-Cys1 and Cys6 is achieved through oxidative folding, often using reagents like iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation. Quality control measures, such as mass spectrometry and amino acid analysis, ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: DTT, TCEP.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The compound can modulate signaling pathways by binding to target proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2: Features a disulfide bond between Deamino-Cys1 and Cys6.
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-D-Phe-NH2: Lacks the p-chloro substitution on the phenylalanine residue.
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-Phe-NH2: Contains a p-chloro substitution but lacks the D-configuration on the phenylalanine residue.
Uniqueness
The uniqueness of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 lies in its specific sequence and the presence of the disulfide bond, which imparts stability and specific biological activity. The p-chloro substitution on the phenylalanine residue further enhances its interaction with target proteins, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
123528-93-8 |
|---|---|
Molecular Formula |
C46H60ClN9O8S2 |
Molecular Weight |
966.62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


